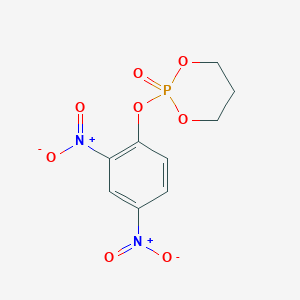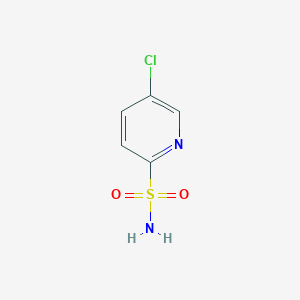
Merphyrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Merphyrin is a complex organometallic compound with the molecular formula C34H34HgN4Na2O6 and a molecular weight of 841.23 g/mol . This compound is known for its unique structure, which includes a mercury atom coordinated to a porphyrin ring system. It is a dark brown powder that is soluble in water and slightly soluble in methanol .
Métodos De Preparación
The synthesis of mercuri-hematoporphyrin disodium salt involves the reaction of hematoporphyrin with mercuric acetate, followed by treatment with sodium methoxide . The reaction conditions typically include:
Reaction with Mercuric Acetate: Hematoporphyrin is reacted with mercuric acetate in an appropriate solvent.
Treatment with Sodium Methoxide: The product is then treated with sodium methoxide to form the disodium salt.
Industrial production methods for this compound are not widely documented, but the laboratory synthesis provides a reliable route for its preparation.
Análisis De Reacciones Químicas
Merphyrin undergoes various chemical reactions, including:
Reduction: Reduction reactions can also occur, although specific conditions and reagents for these reactions are less commonly reported.
Substitution: The mercury atom in the compound can participate in substitution reactions, where ligands around the mercury center can be replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Merphyrin has several scientific research applications:
Mecanismo De Acción
The mechanism of action of mercuri-hematoporphyrin disodium salt, particularly in photodynamic therapy, involves several steps:
Serum Transport: The compound is transported to tumor tissue via the bloodstream.
Localization and Retention: It preferentially localizes and is retained in tumor tissues.
Generation of Singlet Oxygen: Upon exposure to visible light, the compound generates singlet molecular oxygen (Δ), which attacks cellular targets.
Cellular Targets: The primary targets are believed to be tumor cell membranes, leading to cell damage and death.
Comparación Con Compuestos Similares
Merphyrin can be compared with other similar compounds, such as:
Hematoporphyrin Derivative (HPD): HPD is a mixture of porphyrins used in photodynamic therapy, similar to mercuri-hematoporphyrin disodium salt.
Protoporphyrin IX: This compound is another porphyrin derivative used in medical applications, particularly in cancer treatment.
This compound is unique due to its specific coordination of mercury to the porphyrin ring, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
15375-94-7 |
|---|---|
Fórmula molecular |
C34H34HgN4Na2O6 |
Peso molecular |
841.2 g/mol |
Nombre IUPAC |
disodium;3-[18-(2-carboxylatoethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;mercury(2+) |
InChI |
InChI=1S/C34H38N4O6.Hg.2Na/c1-15-21(7-9-31(41)42)27-14-28-22(8-10-32(43)44)16(2)24(36-28)12-29-34(20(6)40)18(4)26(38-29)13-30-33(19(5)39)17(3)25(37-30)11-23(15)35-27;;;/h11-14,19-20,39-40H,7-10H2,1-6H3,(H4,35,36,37,38,41,42,43,44);;;/q;+2;2*+1/p-4 |
Clave InChI |
MSWKATKSSLJVEX-UHFFFAOYSA-J |
SMILES |
CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C(C)O)C)C(C)O)C)CCC(=O)[O-])CCC(=O)[O-].[Na+].[Na+].[Hg+2] |
SMILES canónico |
CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C(C)O)C)C(C)O)C)CCC(=O)[O-])CCC(=O)[O-].[Na+].[Na+].[Hg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















